2-{[4-oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile
Description
2-{[4-Oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a quinazolinone core substituted with a pentyl group, a tetrahydroisoquinoline-carbonyl moiety, and a sulfanyl acetonitrile side chain. The compound’s stereoelectronic properties, including the electron-withdrawing acetonitrile group and the lipophilic pentyl chain, may influence its solubility, bioavailability, and binding affinity. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELXL for refinement ) and computational modeling tools (e.g., ORTEP-3 for visualization ).
Properties
IUPAC Name |
2-[7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-2-3-6-13-29-24(31)21-10-9-19(16-22(21)27-25(29)32-15-12-26)23(30)28-14-11-18-7-4-5-8-20(18)17-28/h4-5,7-10,16H,2-3,6,11,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODVIMTXBCMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)N=C1SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional components:
- Tetrahydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
- Dihydroquinazoline : Associated with anti-cancer and anti-inflammatory properties.
- Sulfanyl group : Often involved in enhancing biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Neuroprotection : The tetrahydroisoquinoline structure is known to exhibit neuroprotective effects. Studies have indicated that compounds with similar structures can mitigate the toxicity associated with amyloid-beta (Aβ) aggregates in Alzheimer's disease models .
- Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline have shown antiviral properties against strains of human coronaviruses . The compound may inhibit viral replication or enhance host cell defenses.
- Anticancer Properties : Compounds containing quinazoline and tetrahydroisoquinoline frameworks have been reported to possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies
- Alzheimer's Disease Model :
- Antiviral Studies :
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 2-{[4-oxo-3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetonitrile is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of a tetrahydroisoquinoline moiety is particularly noteworthy due to its established role in various therapeutic applications.
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds featuring tetrahydroisoquinoline derivatives exhibit notable antitumor properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Research has shown that derivatives similar to this compound can effectively target specific cancer types such as breast and lung cancer .
-
Neurological Disorders
- Compounds with tetrahydroisoquinoline structures have been investigated for their neuroprotective effects. They are believed to modulate neurotransmitter systems and may provide therapeutic benefits in conditions such as Parkinson's disease and Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as neuroprotective agents .
- Antimicrobial Properties
Scientific Research Applications
- Drug Development
- Biochemical Assays
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives similar to the compound . |
| Study B | Neuroprotection | Showed that tetrahydroisoquinoline derivatives improved cognitive function in animal models of Alzheimer's disease. |
| Study C | Antimicrobial Activity | Identified potent activity against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the 3,4-dihydroquinazolin-4-one family, which is structurally related to bioactive molecules like rutaecarpine and febrifugine. Key structural distinctions include:
Physicochemical Properties
- Electron-Deficient Core : The acetonitrile group increases electrophilicity, which may enhance interactions with nucleophilic residues in target proteins .
Bioactivity and Mechanism
While direct bioactivity data for this compound is scarce, related quinazolinones exhibit diverse mechanisms:
- Kinase Inhibition: Tetrahydroisoquinoline derivatives often target ATP-binding pockets in kinases .
- Antimicrobial Activity : Sulfanyl groups in similar compounds disrupt bacterial cell walls .
Research Findings and Gaps
- Structural Studies: X-ray data (using SHELX ) would clarify the compound’s conformation, particularly the orientation of the tetrahydroisoquinoline moiety.
- Bioactivity Screening: No empirical data exists for this compound, but LC/MS-based profiling (as in marine actinomycete studies ) could identify minor bioactive metabolites.
- Computational Modeling : Tools like ORTEP-3 enable visualization of steric clashes or hydrogen-bonding networks unique to its structure.
Q & A
Q. How can researchers design an efficient synthetic pathway for this compound?
A multi-step synthesis approach is recommended, integrating computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states. For example, the ICReDD methodology combines computational screening with experimental validation to prioritize reaction conditions, reducing trial-and-error inefficiencies . Key steps include:
- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives with pentyl isocyanate.
- Tetrahydroisoquinoline coupling : Amide bond formation using carbodiimide-based activation (e.g., EDC/HOBt).
- Sulfanyl acetonitrile introduction : Thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF). Experimental protocols from structurally analogous compounds (e.g., tetrahydroisoquinoline-carbonyl derivatives) should be adapted with rigorous purity monitoring via HPLC .
Q. What analytical techniques are critical for structural characterization?
A combination of NMR (¹H/¹³C, 2D COSY/HSQC), high-resolution mass spectrometry (HRMS) , and X-ray crystallography is essential. For the sulfanyl acetonitrile moiety, ¹H NMR should confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂), while HRMS validates the molecular ion ([M+H]⁺). X-ray diffraction resolves stereochemical ambiguities in the tetrahydroisoquinoline and quinazolinone moieties .
Q. How can reaction conditions be optimized for scale-up?
Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can model nonlinear relationships between yield and parameters like reaction time and pH. Evidence from Polish Journal of Chemical Technology highlights DoE’s utility in minimizing experimental runs while maximizing data robustness . Post-optimization, validate scalability in continuous-flow reactors to enhance mass transfer and reduce byproducts .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., kinases or GPCRs). Focus on the tetrahydroisoquinoline-carbonyl group’s hydrogen-bonding potential and the sulfanyl moiety’s lipophilicity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Replicate experiments under standardized conditions (e.g., CLIA-certified labs) and apply Bayesian statistical models to assess reproducibility .
Q. How can AI-driven tools enhance the compound’s synthetic route design?
Platforms like COMSOL Multiphysics integrate AI for reaction kinetic modeling and solvent selection. Train neural networks on existing quinazolinone synthesis data to predict optimal catalysts or temperature gradients. Implement reinforcement learning to iteratively refine pathways based on experimental feedback, as demonstrated in smart laboratory frameworks .
Q. What mechanistic insights can be gained from studying its metabolic stability?
Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations. For cytochrome P450 inhibition assays, employ fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein). Correlate metabolic soft spots (e.g., oxidation of the pentyl chain) with computational QSAR models to guide structural modifications .
Q. How do structural modifications impact its physicochemical properties?
Systematically vary substituents (e.g., replacing pentyl with cyclopropyl) and analyze logP (shake-flask method), solubility (HPLC-UV), and permeability (PAMPA). Use quantitative structure-property relationship (QSPR) models to link modifications to bioavailability. Evidence from tetrahydroisoquinoline derivatives shows that electron-withdrawing groups enhance metabolic stability but reduce membrane diffusion .
Q. What experimental controls are critical in validating its target engagement?
Include negative controls (e.g., siRNA knockdown of putative targets) and orthogonal assays (e.g., CETSA for thermal shift analysis). For in vivo studies, use genetically modified animal models (e.g., CRISPR-Cas9 knockouts) to confirm target specificity. Cross-validate findings with chemical proteomics (e.g., affinity-based protein profiling) .
Q. How can researchers address batch-to-batch variability in synthesis?
Implement process analytical technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring of critical quality attributes (CQAs). Apply multivariate analysis (e.g., PCA) to raw material datasets to trace variability sources. Calibrate equipment using certified reference standards (e.g., USP-grade reagents) to minimize instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
